molecular formula C16H14N2O3S2 B3001807 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 476210-60-3

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B3001807
CAS No.: 476210-60-3
M. Wt: 346.42
InChI Key: AOJFDCFSWRVIAL-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a small-molecule compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at the 4-position and a thiophene-2-carboxamide moiety at the 2-position. Its molecular formula is C₁₆H₁₅N₃O₃S, with a molecular weight of 341.4 g/mol.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-20-12-6-5-10(8-13(12)21-2)11-9-23-16(17-11)18-15(19)14-4-3-7-22-14/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJFDCFSWRVIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds with thiazole and thiophene structures can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural features allow it to interact with bacterial enzymes or receptors, potentially leading to effective inhibition of bacterial growth .
  • Enzyme Inhibition : Interaction studies suggest that this compound may bind to specific enzymes or receptors, modulating their activity. This mechanism is crucial for developing targeted therapies in diseases where enzyme dysregulation occurs .

Agricultural Science

The compound's biological activity extends to agricultural applications:

  • Pesticide Development : Compounds similar to this compound have been investigated for their potential use as pesticides due to their ability to disrupt biological processes in pests .

Materials Science

In materials science, the unique properties of this compound make it suitable for developing new materials:

  • Conductive Polymers : The incorporation of thiophene and thiazole units into polymer matrices can enhance electrical conductivity, making them useful in organic electronics and sensor applications .

Case Study 1: Anticancer Activity

A study conducted on derivatives of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene demonstrated significant cytotoxicity against A431 human epidermoid carcinoma cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) highlighted the importance of the thiazole moiety in enhancing antibacterial action .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs are synthesized via carbodiimide-mediated coupling (e.g., HATU/DIPEA) or direct acylation of thiazol-2-amine intermediates. Yields typically range from 60–80% .
  • Substituent Effects : Electron-withdrawing groups (e.g., dichlorophenyl in compounds 4 and 7) enhance stability but may reduce solubility. Polar groups (e.g., hydroxy/methoxy in 6a) improve water solubility but lower logP .
2.2.1. Anti-inflammatory and COX/LOX Inhibition
  • Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Non-selective COX-1/COX-2 inhibitor (IC₅₀: 9.01 ± 0.01 mM for COX-1; 11.65 ± 6.20 mM for COX-2) . Demonstrated anti-inflammatory activity in a dorsal air pouch model .
  • Compound 5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide):
    • Potent anti-inflammatory agent (carrageenan-induced edema model) with enhanced activity compared to ibuprofen .

However, the thiophene-2-carboxamide group could introduce steric hindrance, altering selectivity .

2.2.2. Anticancer Activity
  • Compound 5f (N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide):
    • Exhibited significant cytotoxic and cytostatic effects, likely due to the dichlorobenzyl group enhancing hydrophobic interactions with cellular targets .
  • Compound 6d (4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide):
    • Improved activity over 5f, attributed to bromine’s electron-withdrawing effects enhancing DNA intercalation .

Comparison : The target compound lacks halogen substituents but includes methoxy groups, which may reduce cytotoxicity compared to 5f/6d but improve metabolic stability .

2.2.3. Kinase Modulation
  • Compound 7 (N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide):
    • Identified as a c-Abl kinase activator, with the dichlorophenyl group critical for binding to hydrophobic kinase pockets .
  • Compound 4 (N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide):
    • Similar kinase activation profile, suggesting the thiazole carboxamide backbone is compatible with kinase interactions .

Implications : The target compound’s 3,4-dimethoxyphenyl group may engage in π-π stacking with kinase aromatic residues, while the thiophene carboxamide could mimic ATP’s adenine moiety .

Physicochemical and Pharmacokinetic Properties
Parameter Target Compound Compound 7 Compound 6a Compound 5f
Molecular Weight (g/mol) 341.4 406.3 252.3 406.3
XLogP3 1.9 3.2 1.5 3.8
Hydrogen Bond Donors 1 1 2 1
Polar Surface Area (Ų) 115 106 86 106
Solubility (Predicted) Moderate Low High Low

Key Trends :

  • The target compound’s moderate logP (1.9) and polar surface area (115 Ų) suggest balanced solubility and permeability, favorable for oral bioavailability .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a thiazole ring, a thiophene moiety, and a dimethoxyphenyl substituent. Its molecular formula is C23H20N2O3SC_{23}H_{20}N_{2}O_{3}S with a molecular weight of approximately 396.48 g/mol. The unique structural arrangement contributes to its diverse biological activities.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. It is believed to modulate enzyme activity related to cell proliferation and apoptosis, which underlies its potential anticancer properties. The compound may also disrupt microbial cell walls or interfere with metabolic pathways in pathogens, leading to its antimicrobial effects.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Time-Kill Assays : In vitro studies demonstrated that the compound effectively reduces microbial viability over time, indicating bactericidal activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis in vitro. The IC50 values for different cancer cell lines ranged from 12.27 μM to 31.64 μM .

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
  • Synergistic Effects with Other Antibiotics : The compound has also been tested for synergistic effects when combined with conventional antibiotics like Ciprofloxacin. Results indicated enhanced efficacy against resistant bacterial strains when used in combination therapy .

Data Summary Table

PropertyValue
Molecular FormulaC23H20N2O3S
Molecular Weight396.48 g/mol
Antimicrobial Activity (MIC)0.22 - 0.25 μg/mL
Anticancer IC50 (various lines)12.27 - 31.64 μM
Mechanism of ActionEnzyme modulation, apoptosis induction

Q & A

Q. What analytical techniques are critical for quantifying impurities in bulk synthesis?

  • HPLC-DAD/MS : Detect trace impurities (<0.1%) with C18 columns (ACN/water gradient) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

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